molecular formula C10H6ClNO2 B1614153 2-(3-Chlorobenzoyl)oxazole CAS No. 898759-75-6

2-(3-Chlorobenzoyl)oxazole

Cat. No.: B1614153
CAS No.: 898759-75-6
M. Wt: 207.61 g/mol
InChI Key: CKAUXCIIFHVJIO-UHFFFAOYSA-N
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Description

2-(3-Chlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H6ClNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a 3-chlorobenzoyl group attached to the oxazole ring imparts unique chemical and biological properties to this compound. Oxazole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and other scientific fields .

Scientific Research Applications

2-(3-Chlorobenzoyl)oxazole has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex oxazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for developing new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development, particularly in designing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorobenzoyl)oxazole typically involves the reaction of 3-chlorobenzoyl chloride with oxazole under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with oxazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorobenzoyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison: 2-(3-Chlorobenzoyl)oxazole is unique due to the presence of the 3-chlorobenzoyl group, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications in medicinal chemistry and other fields .

Properties

IUPAC Name

(3-chlorophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAUXCIIFHVJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642076
Record name (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-75-6
Record name (3-Chlorophenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898759-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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